molecular formula C14H13FN4O2 B586807 8-Demethyl-6-hydroxy Zolazepam CAS No. 55199-56-9

8-Demethyl-6-hydroxy Zolazepam

Cat. No.: B586807
CAS No.: 55199-56-9
M. Wt: 288.282
InChI Key: VPUJLHFIWLNZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Demethyl-6-hydroxy Zolazepam is a derivative of zolazepam, a pyrazolodiazepinone compound. It is known for its application in veterinary medicine as an anesthetic, often used in combination with other agents like tiletamine. The compound has a molecular formula of C₁₄H₁₃FN₄O₂ and a molecular weight of 288.28 g/mol .

Chemical Reactions Analysis

8-Demethyl-6-hydroxy Zolazepam undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

    Cyclization: The formation of the diazepinone ring involves cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

8-Demethyl-6-hydroxy Zolazepam has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Demethyl-6-hydroxy Zolazepam involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound’s molecular targets include GABA_A receptors, and its pathways involve modulation of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

8-Demethyl-6-hydroxy Zolazepam can be compared with other benzodiazepine derivatives such as:

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Lorazepam: Used primarily for its anxiolytic and sedative effects.

    Midazolam: Noted for its rapid onset and short duration of action, often used in procedural sedation.

What sets this compound apart is its specific application in veterinary medicine and its unique chemical structure that allows for rapid onset of action and effective sedation when used in combination with other agents like tiletamine .

Properties

IUPAC Name

4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKALCTVFAIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747470
Record name 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55199-56-9
Record name 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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